molecular formula C23H25N3O4 B11415776 N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

N-{(1Z)-1-(1-ethyl-1H-indol-3-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

Cat. No.: B11415776
M. Wt: 407.5 g/mol
InChI Key: KOJJDALSWMWLFJ-ZHZULCJRSA-N
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Description

The compound “(2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE” is a synthetic organic molecule that features an indole core, a hydroxyethyl group, and a methoxyphenyl formamido moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position on the indole ring.

    Attachment of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution or addition reactions.

    Formylation and Amidation: The methoxyphenyl group can be introduced through formylation, followed by amidation to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.

    Substitution: The indole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique functional groups.

Biology and Medicine

    Pharmacological Studies: Compounds with indole cores are often investigated for their potential as pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.

    Biochemical Probes: The compound can be used as a probe to study biological pathways and molecular interactions.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or plant growth regulator.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The hydroxyethyl and formamido groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(1-METHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE
  • (2Z)-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYETHYL)-2-[(4-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE

Uniqueness

The unique combination of the ethyl group on the indole ring and the methoxyphenyl formamido moiety distinguishes this compound from its analogs. These structural features may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(Z)-1-(1-ethylindol-3-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H25N3O4/c1-3-26-15-17(19-6-4-5-7-21(19)26)14-20(23(29)24-12-13-27)25-22(28)16-8-10-18(30-2)11-9-16/h4-11,14-15,27H,3,12-13H2,1-2H3,(H,24,29)(H,25,28)/b20-14-

InChI Key

KOJJDALSWMWLFJ-ZHZULCJRSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCO)\NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCO)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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